molecular formula C19H30O2 B1668476 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal CAS No. 56189-68-5

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Cat. No.: B1668476
CAS No.: 56189-68-5
M. Wt: 290.4 g/mol
InChI Key: XGWATTXMMMANFJ-UHFFFAOYSA-N
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Description

CGP 13501, also known as 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phenyl-2,2-dimethylpropanal, is a compound developed by Novartis. It is a positive allosteric modulator of gamma-aminobutyric acid type B receptors. This compound has been featured in neuroscience research due to its ability to enhance gamma-aminobutyric acid-mediated responses .

Scientific Research Applications

CGP 13501 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.

    Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.

    Industry: Utilized in the development of new materials with enhanced stability and reactivity.

Safety and Hazards

The safety data sheet for “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal is polymeric materials . This compound, also known as a hindered phenolic antioxidant, is commonly used as a polymer stabilizer . It helps to prevent the degradation of polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound interacts with its targets by inhibiting oxidation processes within the polymer . It does this by reacting with free radicals produced during the oxidation of polymers, thereby neutralizing them and preventing further oxidative damage .

Biochemical Pathways

The compound affects the oxidative degradation pathway of polymers . By neutralizing free radicals, it interrupts the chain reactions involved in the oxidative degradation of polymers, thereby preserving the integrity and extending the lifespan of the polymer .

Result of Action

The result of the compound’s action is the enhanced stability and longevity of polymers . By preventing oxidative degradation, the compound helps to maintain the structural integrity of the polymer, thereby extending its useful life .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, its antioxidant performance is more pronounced at high temperatures , such as those experienced during plastic extrusion and moulding . Furthermore, the compound’s chemical compatibility with plastics contributes to its effectiveness as a polymer stabilizer .

Biochemical Analysis

Biochemical Properties

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal has been found to interact with various enzymes and proteins . It is a hindered phenolic antioxidant commonly used as a polymer stabilizer . The compound’s role in biochemical reactions is primarily related to its antioxidant properties .

Cellular Effects

The compound has shown promising antimycotic activity . It has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound exhibits good stability, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, and toxic or adverse effects have been reported at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 13501 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,2-dimethylpropanal under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of greater than 98% .

Industrial Production Methods

Industrial production of CGP 13501 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP 13501 is unique due to its high selectivity and potency as a positive allosteric modulator of gamma-aminobutyric acid type B receptors. Unlike other similar compounds, CGP 13501 has been shown to have minimal off-target effects, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWATTXMMMANFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017435
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56189-68-5
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 25 grams (0.1 mole) of 2,6-di-tert.butyl-4-methoxymethylphenol and one gram (0.015 mole) of KOH in 100 milliliters of methanol was heated to 60° C. 9 grams (0.125 moles) of isobutyraldehyde was added to the solution during a period of 10 minutes and the reaction mixture was heated under reflux for 3 hours. After the mixture had cooled to room temperature it was poured into 125 milliliters of 1% acetic acid. The solid that precipitated was filtered off and allowed to dry. There was obtained 28.5 grams (98.2% of theory) of 2,2-dimethyl-3-(3,5-di-tert.butyl-4-hydroxyphenyl) propionaldehyde with a melting point of 72° to 74° C.
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25 g
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1 g
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100 mL
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9 g
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125 mL
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Synthesis routes and methods II

Procedure details

A process comprising reacting 2,6-di-tert.butyl-4-methoxymethylphenol or 2,6-di-tert.butyl-4-hydroxymethylphenol with isobutyraldehyde in the presence of potassium hydroxide as a catalyst to yield 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde.
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Synthesis routes and methods III

Procedure details

125 g (1 mol) of 80% strength aqueous 2,2-dimethyl-3-hydroxypropanal (crude mixture from the synthesis, reduced to a water content of 20% by distillation), 185 g (0.9 mol) of 2,6-di-t-butylphenol, 12 g (0.11 mol) of 40% strength aqueous dimethylamine and 700 g of methanol are reacted in a stirred autoclave at 180° C. and under the autogenous pressure of 20-30 bar for 10 h. Workup of the reaction mixture by distillation yields 238 g (92%) of 3-(3,5-di-t-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal (boiling point 126°-127° C.; melting point 75°-77° C.).
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700 g
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Synthesis routes and methods IV

Procedure details

A three-neck, three-liter flask equipped with a mechanical stirrer, thermometer and an addition funnel was charged with 80 grams of sodium hydroxide and 80 milliliters of water under a nitrogen atmosphere. The mixture was stirred until dissolved and a mixture of 450 milliliters of benzene and 12.5 milliliters of 40 percent methanolic benzyl trimethyl ammonium hydroxide was added forming a benzene-water mixture. A mixture of 383 grams of 3,5-di-t-butyl-4-hydroxy benzyl chloride and 144 grams of isobutyraldehyde was prepared and placed in the addition funnel. The benzyl chloride/isobutyraldehyde mixture was added to the mixture of benzene and water while the flask contents were vigorously stirred at a temperature of 50° C. to 60° C. over a two-hour period. After addition was complete, the mixture was stirred for an additional one-half hour at room temperature. The mixture was hydrolyzed with dilute hydrochloric acid until the benzene layer turned clear yellow-orange color. The benzene layer was separated and the benzene evaporated to obtain 453 grams of 2,2-di-methyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propanal. The melting point of the product was between 72° C. and 74° C. after recrystallization from hexane.
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80 g
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80 mL
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383 g
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144 g
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benzyl chloride isobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 2
Reactant of Route 2
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 3
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 4
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 5
Reactant of Route 5
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 6
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

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